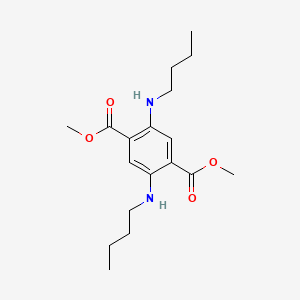
Dimethyl 2,5-Bis(butylamino)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,5-Bis(butylamino)terephthalate is an organic compound that belongs to the class of terephthalates It is characterized by the presence of two butylamino groups attached to the terephthalate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-Bis(butylamino)terephthalate typically involves the esterification of terephthalic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-Bis(butylamino)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 2,5-Bis(butylamino)terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2,5-Bis(butylamino)terephthalate involves its interaction with molecular targets through its functional groups. The butylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active components that exert the desired effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid, used in the production of polyethylene terephthalate (PET).
Dimethyl 2,5-Bis(ethylamino)terephthalate: Similar structure but with ethylamino groups instead of butylamino groups.
Uniqueness
Dimethyl 2,5-Bis(butylamino)terephthalate is unique due to the presence of butylamino groups, which impart specific chemical and physical properties. These properties make it suitable for applications where other terephthalates may not be as effective.
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
dimethyl 2,5-bis(butylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-5-7-9-19-15-11-14(18(22)24-4)16(20-10-8-6-2)12-13(15)17(21)23-3/h11-12,19-20H,5-10H2,1-4H3 |
InChI Key |
MHLFZZHGQIORLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1C(=O)OC)NCCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















